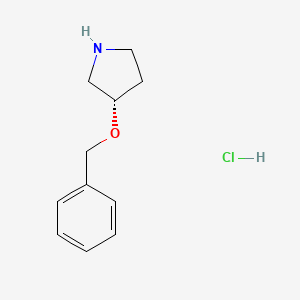

(s)-3-Benzyloxy-pyrrolidine hydrochloride

描述

Significance of the Pyrrolidine (B122466) Scaffold in Biologically Active Molecules

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.govfrontiersin.org Its prevalence underscores its evolutionary selection as a stable and versatile scaffold for molecular recognition and biological function.

Five-membered nitrogen heterocycles, such as pyrrolidine, are fundamental components in the design of novel therapeutic agents. Their ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, makes them effective pharmacophores that can bind to biological targets with high affinity and specificity. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further enhancing its interaction capabilities.

The non-planar, puckered nature of the saturated pyrrolidine ring endows it with significant conformational flexibility. researchgate.net This property, often described as "pseudorotation," allows the pyrrolidine scaffold to adopt various spatial arrangements, enabling a more thorough exploration of the pharmacophoric space around a biological target. researchgate.net By substituting the pyrrolidine ring at different positions, medicinal chemists can fine-tune the conformational preferences of the molecule to optimize its binding to a specific protein or enzyme.

The introduction of stereocenters into a molecule can have a profound impact on its biological activity. In the case of substituted pyrrolidines, the stereochemistry at each chiral center dictates the spatial orientation of the substituents, which in turn governs how the molecule interacts with its biological target. researchgate.net It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, as they interact differently with the chiral environment of the human body, such as enzymes and receptors.

Overview of Chiral Benzyloxy-substituted Pyrrolidine Derivatives

Within the broad class of chiral pyrrolidines, those bearing a benzyloxy substituent represent a particularly useful subclass of synthetic intermediates. The benzyloxy group serves as a versatile protecting group for the hydroxyl functionality and can also play a role in the molecule's interaction with biological targets through aromatic interactions.

(S)-3-Benzyloxy-pyrrolidine hydrochloride is a chiral building block that provides a synthetically accessible source of the (S)-configured 3-hydroxypyrrolidine scaffold. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical transformations. metu.edu.tr The presence of the benzyloxy group at the 3-position offers a handle for further functionalization or deprotection to reveal the free hydroxyl group as needed in a synthetic sequence.

The use of enantiomerically pure compounds in pharmaceutical applications is of paramount importance. As different enantiomers can have distinct biological activities, the administration of a single, therapeutically active enantiomer can lead to improved efficacy, a better side-effect profile, and a more predictable dose-response relationship. Consequently, the availability of highly pure chiral building blocks like this compound is critical for the development of modern, single-enantiomer drugs.

Research Objectives and Scope for this compound Studies

This compound is primarily investigated as a valuable chiral intermediate for the synthesis of more complex, biologically active molecules. cymitquimica.com Its importance lies in its defined stereochemistry at the C-3 position, which serves as a crucial starting point for constructing enantiomerically pure pharmaceutical compounds.

The primary research objectives involving this compound include:

Synthetic Methodology: A significant area of research is the development of efficient, scalable, and stereoselective synthetic routes to this compound and its derivatives. The goal is to produce the desired (S)-enantiomer with high purity, which is essential for pharmaceutical applications.

Scaffold for Novel Therapeutics: The compound serves as a key building block in drug discovery programs. Researchers incorporate this chiral pyrrolidine motif into larger molecules to explore new therapeutic possibilities. The (S)-configuration and the benzyloxy group are specific structural features that are studied for their influence on the pharmacological activity of the final target compounds. cymitquimica.comvulcanchem.com

Investigation of Structure-Activity Relationships (SAR): By using this specific stereoisomer, medicinal chemists can systematically study how the orientation of the benzyloxy group affects a molecule's binding affinity and functional activity at a biological target. Comparative studies between the (S) and (R)-enantiomers are often conducted to elucidate configuration-dependent bioactivity. vulcanchem.com

The scope of these studies is largely centered within synthetic organic chemistry and medicinal chemistry. The hydrochloride salt form is particularly useful as it typically enhances stability and aqueous solubility compared to the free base, which are favorable properties for handling and for subsequent steps in drug development processes. cymitquimica.com Research focuses on its utility in creating compounds that can interact with specific biological systems, where the precise stereochemistry of the pyrrolidine core is paramount for achieving the desired therapeutic effect.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 931409-74-4 | synblock.comchemscene.comscbt.com |

| Molecular Formula | C₁₁H₁₆ClNO | synblock.comchemscene.com |

| Molecular Weight | 213.70 g/mol | synblock.comchemscene.comscbt.com |

| Synonyms | (S)-3-Benzyloxypyrrolidine HCl, 3-(S)-O-Benzyl-pyrrolidinol hydrochloride | synblock.comchemscene.com |

Table 2: Key Research Focus Areas for this compound

| Research Area | Description |

| Chiral Synthesis | Utilized as a starting material or key intermediate for the enantioselective synthesis of complex target molecules. |

| Medicinal Chemistry | Incorporated as a structural scaffold in the design and synthesis of novel drug candidates. |

| Structure-Activity Relationship (SAR) Studies | Used to determine the impact of the C-3 stereocenter and substituent on the biological activity of a compound series. |

属性

IUPAC Name |

(3S)-3-phenylmethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPRPABXTKKPPY-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661368 | |

| Record name | (3S)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931409-74-4 | |

| Record name | (3S)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 931409-74-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 3 Benzyloxy Pyrrolidine Hydrochloride and Its Derivatives

Asymmetric Synthesis Strategies

The asymmetric synthesis of chiral pyrrolidines can be broadly categorized into two main approaches: chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials, and de novo synthesis, where chirality is introduced during the reaction sequence using chiral catalysts or auxiliaries.

Chiral pool synthesis provides an effective pathway to enantiomerically pure compounds by leveraging the inherent chirality of readily available natural products. Amino acids, sugars, and hydroxy acids serve as common and inexpensive starting materials for this strategy. researchgate.netgoogle.com

Proteinogenic α-amino acids are among the most utilized chiral precursors for pyrrolidine (B122466) synthesis. researchgate.net L-glutamic acid, for instance, can be converted into chiral 4-amino-2-hydroxybutyric acid, which undergoes intramolecular cyclization to yield a protected 3-hydroxy-pyrrolidinone. Subsequent reduction of the amide group furnishes the desired chiral 3-hydroxypyrrolidine scaffold, which can then be benzylated. google.com This approach leverages the stereocenter present in the starting amino acid to establish the final product's configuration.

Carbohydrates represent another versatile source of chirality. acs.orgnih.gov Enantiomerically pure pyrrolidines can be obtained through 1,3-dipolar cycloaddition reactions where sugar-derived molecules act as chiral templates. acs.orgconicet.gov.ar For example, sugar enones (dihydropyranones) derived from pentoses like D-xylose or L-arabinose can be used as chiral dipolarophiles in reactions with azomethine ylides. The stereocontrol is dictated by the stereogenic center of the sugar-derived component, leading to highly diastereoselective and regioselective formation of tetrasubstituted pyrrolidines. conicet.gov.ar

Natural (-)-malic acid is a widely employed chiral precursor for the synthesis of (S)-3-hydroxypyrrolidine derivatives. A common and effective strategy involves the condensation of malic acid with benzylamine, followed by a reduction step using a strong reducing agent. google.com This sequence directly yields chiral N-benzyl-3-hydroxypyrrolidine. The hydroxyl group can then be deprotected if necessary, or the N-benzyl group can be removed via hydrogenolysis to provide the free secondary amine, which can be protected with other groups or converted to its hydrochloride salt. This route is advantageous due to the low cost of the starting material and the straightforward nature of the transformations. researchgate.netjlu.edu.cn The stereochemistry at the C3 position of the pyrrolidine ring is directly derived from the (S)-configuration of the hydroxyl group in the starting malic acid.

De novo strategies involve the creation of the chiral centers on the pyrrolidine ring during the synthetic sequence, offering flexibility and access to a wider range of structural analogues. Among these methods, the asymmetric 1,3-dipolar cycloaddition is one of the most powerful and convergent. rsc.orgrsc.org

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile (typically an alkene) is a cornerstone of pyrrolidine synthesis, as it can construct the five-membered ring and up to four new stereocenters in a single step. nih.gov The development of catalytic asymmetric versions of this reaction has been a major focus, enabling the production of enantiomerically enriched pyrrolidines with high levels of stereocontrol. rsc.orgnih.gov The reaction's versatility allows for the synthesis of a wide variety of substituted pyrrolidines by changing the components of the azomethine ylide and the dipolarophile. nih.gov

Before the widespread development of catalytic methods, chiral auxiliaries were frequently used to induce stereoselectivity in 1,3-dipolar cycloadditions. nih.govnih.gov In this approach, a chiral, non-racemic molecule is covalently attached to either the azomethine ylide precursor (e.g., an imine) or the dipolarophile. The steric and electronic properties of the auxiliary direct the cycloaddition to occur preferentially on one face of the dipole or dipolarophile, resulting in a diastereomerically enriched cycloadduct. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched pyrrolidine product.

For example, a chiral auxiliary can be embedded within the azomethine ylide itself, as demonstrated in the synthesis of complex natural products like spirotrypostatin B. nih.gov Alternatively, chiral N-tert-butanesulfinyl imines can be employed, where the sulfinyl group acts as a powerful chiral directing group in cycloaddition reactions to afford densely substituted pyrrolidines with high stereoselectivity. The following table summarizes representative examples of using chiral auxiliaries in pyrrolidine synthesis.

| Dipole Precursor / Dipolarophile | Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Glycine (B1666218) α-imino ester | N-tert-butanesulfinyl group | [3+2] Cycloaddition | >95:5 | >99% |

| Azomethine ylide 4 | Embedded in ylide structure | 1,3-Dipolar Cycloaddition | N/A | N/A |

| N-Boc imine | Phosphoramidite ligand (catalytic) | [3+2] Cycloaddition | N/A | 87% |

Data compiled from various synthetic reports illustrating the efficacy of chiral auxiliaries and related catalytic methods in asymmetric pyrrolidine synthesis. nih.govacs.org

De Novo Asymmetric Synthesis

Application of Asymmetric 1,3-Dipolar Cycloaddition Reactions

In Situ Generation of Unstable Azomethine Ylides

The [3+2] dipolar cycloaddition reaction of azomethine ylides with alkenes is a highly effective and atom-economic method for constructing the pyrrolidine ring, allowing for the potential creation of up to four new stereocenters. nih.govwikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles. wikipedia.org Due to their high reactivity, they are typically generated in situ and immediately trapped by a dipolarophile. bohrium.commdpi.com

Several methods exist for the in situ generation of these unstable intermediates. A common approach involves the condensation of an α-amino acid with an aldehyde or ketone, which proceeds via decarboxylation. researchgate.net Another powerful strategy is the reductive generation from tertiary amides and lactams. For instance, an iridium-catalyzed method using Vaska's complex [IrCl(CO)(PPh₃)₂] and a silane (B1218182) reductant can produce a broad range of stabilized and unstabilized azomethine ylides under mild conditions. nih.gov These ylides can then undergo subsequent regio- and diastereoselective cycloaddition reactions to yield structurally complex pyrrolidines. nih.govacs.org The choice of precursor is versatile and can include aziridines, imines, and iminiums. wikipedia.org The resulting cycloaddition reactions are often highly stereoselective, with the stereochemistry of the final product being influenced by the geometry of the ylide and the orientation of the dipolarophile's substituents. nih.gov

Catalytic Asymmetric Hydrogenation Methodologies

Catalytic asymmetric hydrogenation of prochiral pyrrole (B145914) derivatives represents a direct and efficient route to optically active pyrrolidines. acs.org This method is a cornerstone of modern asymmetric synthesis, providing access to enantiopure products from heteroaromatic precursors. nih.gov The hydrogenation of the aromatic pyrrole ring can create multiple new stereocenters with a high degree of stereocontrol in a single synthetic step. nih.gov

Among the most successful catalysts for asymmetric hydrogenation are complexes of ruthenium with chiral bisphosphine ligands, particularly 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). sioc-journal.cn The chiral architecture of the Ru-BINAP complex creates a stereodefined environment that enables the enantioselective transfer of hydrogen to the substrate. The catalyst system [RuXY(BINAP)]n, where X and Y are non-chelating anionic ligands, has demonstrated high activity and selectivity in these reactions. google.com

Reaction optimization is critical to achieving high enantioselectivity and yield. Key parameters that are fine-tuned include the choice of the specific BINAP ligand (e.g., (S)-BINAP or (R)-BINAP to target a specific enantiomer), the solvent, hydrogen pressure, and temperature. For example, fluoroalkylated BINAP ligands have been explored for hydrogenations in supercritical CO₂, although solvent polarity was found to significantly impact catalyst activity and selectivity. liv.ac.uk The catalyst precursor, such as [Ru(COD)Cl₂]n or Ru(η³-methallyl)₂(cod), and the presence of additives like tertiary amines can also profoundly influence the reaction's outcome. nih.govgoogle.com

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Yield (%) | Reference |

| Ru/(S,S)-(R,R)-PhTRAP | Methyl pyrrole-2-carboxylate | 79% ee | 92% | nih.gov |

| Ru/(S,S)-(R,R)-PhTRAP | 2,3,5-trisubstituted pyrroles | 93-99.7% ee | N/A | nih.gov |

| (R/S)-RuCl[(p-cymene)(BINAP)]Cl | N-heteroaryl vinyl ethers | Good to Excellent | Good | rsc.org |

Table 1: Performance of various Ruthenium-based catalysts in asymmetric hydrogenation for the synthesis of chiral heterocycles.

The power of catalytic asymmetric hydrogenation lies in its ability to control both diastereoselectivity and enantioselectivity. The enantioselectivity is dictated by the chiral catalyst, which differentiates between the two faces of the prochiral substrate. nih.gov

Diastereoselectivity arises when the substrate already contains one or more stereocenters, or when multiple new stereocenters are formed during the reaction. In the hydrogenation of substituted pyrroles, the reaction often proceeds with excellent diastereoselectivity. acs.orgresearchgate.net For instance, the hydrogenation of highly substituted pyrroles can afford functionalized pyrrolidines where the substituents adopt a specific relative stereochemistry, often resulting in the all-cis isomer. nih.govfigshare.com This outcome suggests a two-step sequence where the initial reduction of an exocyclic bond (e.g., a ketone) creates a stereocenter that then directs the subsequent hydrogenation of the pyrrole ring from the less sterically hindered face. acs.orgresearchgate.net This substrate-controlled diastereoselectivity, combined with catalyst-controlled enantioselectivity, allows for the precise construction of complex, multi-chiral pyrrolidine structures. ua.es

| Approach | Key Feature | Outcome | Reference |

| Enantioselective | Chiral catalyst (e.g., Ru-PhTRAP) differentiates prochiral faces of the pyrrole ring. | Formation of one enantiomer over the other (high % ee). | nih.gov |

| Diastereoselective | An existing stereocenter on the substrate directs the approach of hydrogen. | Preferential formation of one diastereomer (e.g., all-cis product). | acs.orgresearchgate.net |

Table 2: Comparison of enantioselective and diastereoselective strategies in pyrrolidine synthesis via hydrogenation.

Stereoselective Functionalization of Preformed Pyrrolidine Rings

An alternative and widely used strategy for synthesizing complex pyrrolidine derivatives involves the stereoselective functionalization of an existing, often commercially available, chiral pyrrolidine ring. nih.govmdpi.com This approach is particularly common when starting from chiral pool materials like (S)-proline or (S)-4-hydroxyproline. nih.govmdpi.com The inherent stereochemistry of the starting material is leveraged to control the formation of new stereocenters.

Achieving regioselectivity and stereospecificity in the functionalization of a preformed ring is paramount. The inherent conformational preferences of the five-membered pyrrolidine ring, which typically adopts an envelope or twisted conformation, play a crucial role. beilstein-journals.org Substituents can occupy pseudoaxial or pseudoequatorial positions, influencing the accessibility of different sites on the ring to reagents. beilstein-journals.org

For example, a cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines allows for the direct and stereoselective installation of a methyl group at the C3 position. nih.gov Similarly, metallocarbene N-H insertion reactions that are diverted by an intermolecular aldol (B89426) reaction can lead to highly substituted proline derivatives in a stereoselective manner. researchgate.net These transformations are often stereospecific, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product without the formation of other stereoisomers.

The stereochemistry of existing substituents on the pyrrolidine ring exerts a powerful directing effect on subsequent chemical transformations. researchgate.net This steric and electronic influence is a key principle in diastereoselective synthesis. For example, in the copper-promoted intramolecular aminooxygenation of alkene-tethered sulfonamides, an α-substituent strongly favors the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio (dr) often exceeding 20:1. nih.gov This is attributed to a transition state where the α-substituent adopts a pseudoequatorial position to minimize steric strain. nih.gov

Conversely, a γ-substituent on the same type of substrate leads to a preference for the 2,3-trans pyrrolidine product. nih.gov Furthermore, if the N-substituent is directly tethered to the α-carbon, the reaction can exclusively yield the 2,5-trans pyrrolidine. nih.gov These findings highlight how the precise placement and stereochemistry of a single substituent can completely alter the stereochemical outcome of a cyclization reaction, providing a predictable method for accessing different diastereomers of the pyrrolidine core. acs.orgresearchgate.net

Novel Synthetic Routes and Optimization

The synthesis of (S)-3-benzyloxy-pyrrolidine hydrochloride, a valuable chiral building block in medicinal chemistry, has been the subject of considerable research aimed at developing efficient, stereoselective, and scalable synthetic methodologies. Innovations in synthetic strategies have focused on improving yield, reducing step count, and implementing more environmentally benign techniques.

One-Pot and Multi-Step Synthesis Development

Multi-step syntheses remain a cornerstone for the production of this compound, often commencing from readily available chiral precursors. A common strategy involves the use of (S)-3-hydroxypyrrolidine or its N-protected derivatives. For instance, a multi-step sequence can be initiated with the protection of the secondary amine of (S)-3-hydroxypyrrolidine, frequently with a tert-butoxycarbonyl (Boc) group, to prevent side reactions. This is followed by the benzylation of the hydroxyl group to form the corresponding benzyl (B1604629) ether. Subsequent deprotection of the amine under acidic conditions yields the desired this compound. The choice of reagents and reaction conditions at each stage is critical to maintain the stereochemical integrity of the chiral center.

A representative multi-step synthesis starting from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine involves a Mitsunobu reaction to invert the stereochemistry of the hydroxyl group while simultaneously introducing a benzoate (B1203000) group. This is followed by hydrolysis of the ester and subsequent removal of the Boc protecting group to yield (S)-3-hydroxypyrrolidine. google.com The free hydroxyl group can then be benzylated, and the resulting product converted to its hydrochloride salt.

| Step | Reaction | Key Reagents | Purpose |

| 1 | N-Protection | (Boc)2O | Protects the secondary amine from undesired reactions. |

| 2 | Benzylation | Benzyl bromide, NaH | Forms the benzyl ether at the hydroxyl group. |

| 3 | Deprotection/Salt Formation | HCl | Removes the Boc group and forms the hydrochloride salt. |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. beilstein-journals.org In the context of this compound synthesis, microwave irradiation can be effectively employed in several key steps. For instance, the N-alkylation of pyrrolidine derivatives has been shown to be significantly accelerated under microwave conditions. mdpi.commdpi.com

The benzylation of the hydroxyl group of N-protected (S)-3-hydroxypyrrolidine can be efficiently carried out using microwave heating. This method often leads to a dramatic reduction in reaction time from several hours to just a few minutes, with comparable or even improved yields compared to conventional heating methods. nih.gov The use of microwave irradiation can also be beneficial in the deprotection step, particularly for thermally labile protecting groups. researchgate.net

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Advantage of Microwave |

| Benzylation | 6-12 hours | 10-30 minutes | Significant reduction in reaction time, potentially higher yield. |

| Deprotection | 1-4 hours | 5-15 minutes | Faster and cleaner reaction, minimizing side products. |

Application of Protective Group Chemistry and Deprotection Strategies

The strategic use of protecting groups is paramount in the synthesis of this compound to ensure the desired regioselectivity and prevent unwanted side reactions. The two primary functional groups requiring consideration are the secondary amine and the hydroxyl group of the pyrrolidine ring.

The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the pyrrolidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. fishersci.co.uk The protection of the amine allows for the selective functionalization of the hydroxyl group.

For the hydroxyl group, the benzyl ether is the protecting group of choice, as it is integral to the final product's structure. Benzyl ethers can be formed under basic conditions using benzyl halides or under acidic conditions using benzyl trichloroacetimidate. organic-chemistry.orgcommonorganicchemistry.comatlanchimpharma.com They are stable to a variety of reagents, allowing for subsequent chemical transformations.

Deprotection strategies are crucial for the final steps of the synthesis. The Boc group is typically removed using strong acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), which concurrently protonates the free amine to form the hydrochloride salt. fishersci.co.ukrsc.org In cases where a benzyl group is used as a protecting group for the amine, it can be selectively cleaved by palladium-catalyzed hydrogenolysis. fishersci.co.uk

| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions |

| tert-butoxycarbonyl (Boc) | Secondary Amine | (Boc)2O, base | HCl, TFA |

| Benzyl (Bn) | Hydroxyl Group | Benzyl bromide, NaH | Not applicable (part of final structure) |

Hydrolysis, Substitution, Condensation, and Reductive Amination Steps

The synthesis of derivatives of this compound often involves a variety of chemical transformations, including hydrolysis, substitution, condensation, and reductive amination. These reactions allow for the introduction of diverse functional groups, leading to a wide array of compounds with potential pharmacological applications.

Hydrolysis reactions are typically employed to cleave ester protecting groups that may be used during the synthesis. For example, if a benzoate ester is formed during a stereochemical inversion step, it can be hydrolyzed under basic conditions to regenerate the free hydroxyl group prior to benzylation. google.com

Substitution reactions at the nitrogen atom of (S)-3-benzyloxy-pyrrolidine allow for the introduction of various substituents. This can be achieved by reacting the free base form of the compound with a range of electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. nih.govscholarsportal.inforesearchgate.netmdpi.com

Condensation reactions can be utilized to form larger molecules. For instance, the free amine can be condensed with carboxylic acids, in the presence of a coupling agent, to form amide derivatives.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for synthesizing N-alkylated derivatives. nih.govharvard.edu This reaction involves the condensation of the secondary amine of (S)-3-benzyloxy-pyrrolidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. researchgate.netresearchgate.netsigmaaldrich.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option. harvard.edu

Scalable Synthesis and Industrial Relevance

The industrial production of chiral compounds like this compound necessitates the development of synthetic routes that are not only efficient and high-yielding but also safe, cost-effective, and amenable to large-scale manufacturing.

Development of Practical Large-Scale Synthesis Protocols

Transitioning a synthetic route from the laboratory bench to an industrial scale presents numerous challenges, including heat transfer, reagent handling, and purification methods. For the synthesis of this compound, a practical large-scale protocol would likely be a well-optimized multi-step process starting from an inexpensive and readily available chiral precursor, such as (S)-3-hydroxypyrrolidine. google.com

Key considerations for a large-scale synthesis include:

Starting Material: Sourcing a cost-effective and enantiomerically pure starting material is crucial.

Reagent Selection: Utilizing reagents that are safe to handle in large quantities and are not prohibitively expensive. For example, while lithium aluminum hydride is a powerful reducing agent, its pyrophoric nature makes it less suitable for large-scale operations compared to alternatives like sodium borohydride.

Process Optimization: Each step of the synthesis must be optimized to maximize yield and minimize reaction times and the formation of impurities. This includes fine-tuning parameters such as temperature, pressure, and catalyst loading.

Purification: Developing efficient purification methods that avoid costly and time-consuming chromatographic techniques is essential. Crystallization and distillation are often preferred methods on an industrial scale.

Flow Chemistry: The implementation of continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. syrris.jp Flow chemistry allows for better control over reaction parameters and can lead to higher yields and purities. researchgate.net

Yield Optimization and Efficiency Improvement

Furthermore, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield. In catalytic hydrogenations, for example, the reaction temperature and hydrogen pressure can be fine-tuned to achieve optimal conversion and selectivity, thereby increasing the yield of the desired product. google.com The efficient removal of catalysts and byproducts post-reaction also contributes to a more streamlined process and higher recovery of the target compound. google.com

The following table outlines key considerations for yield optimization in the synthesis of this compound and its precursors.

| Parameter | Consideration | Impact on Yield |

| Starting Materials | Use of high-purity, well-characterized starting materials. | Minimizes the introduction of impurities that can lead to side reactions and lower yields. |

| Protecting Groups | Judicious use of protecting groups for reactive functionalities. | Prevents unwanted side reactions, leading to a cleaner reaction profile and higher yield of the desired product. google.com |

| Reagents and Catalysts | Selection of appropriate reagents and catalysts for specific transformations. | Can improve reaction selectivity and conversion, directly impacting the overall yield. |

| Reaction Conditions | Optimization of temperature, pressure, concentration, and reaction time. | Fine-tuning these parameters can maximize product formation and minimize the formation of byproducts. google.com |

| Work-up and Isolation | Development of an efficient work-up and product isolation procedure. | Minimizes product loss during extraction, washing, and isolation steps. |

Chromatography-Free Purification Strategies

The reliance on chromatographic purification methods in pharmaceutical manufacturing can be costly and time-consuming, particularly for large-scale production. Consequently, the development of chromatography-free purification strategies is a significant area of process improvement. For this compound, crystallization presents a highly effective alternative for achieving high purity.

The choice of solvent system is a critical factor in developing a successful crystallization process. A suitable solvent should exhibit good solubility for the compound at elevated temperatures and poor solubility at lower temperatures, thereby maximizing the recovery of the crystalline product upon cooling. youtube.com The optimization of crystallization conditions, such as employing slow cooling rates and seeding with pre-formed crystals, can enhance crystal size and purity while reducing the time required for nucleation.

A detailed protocol for the crystallization of the closely related (R)-enantiomer, (R)-3-benzyloxy-pyrrolidine hydrochloride, provides a valuable template for the purification of the (S)-enantiomer. This process involves dissolving the crude product in a suitable solvent mixture and then inducing crystallization through controlled cooling and the addition of an anti-solvent.

A specific example of a crystallization-based purification for a benzyloxypyrrolidine hydrochloride derivative involves the following steps:

Dissolution of the crude material in isopropanol (B130326) at an elevated temperature (e.g., 40°C).

Gradual cooling of the solution to induce crystallization, potentially with the addition of a seed crystal to promote the formation of the desired crystalline form.

Addition of an anti-solvent, such as a mixture of ethyl acetate (B1210297) and hexane, to further decrease the solubility of the hydrochloride salt and maximize precipitation.

Isolation of the crystalline product by filtration, followed by washing with a suitable solvent to remove any residual impurities.

Drying of the purified crystals under reduced pressure.

This method has been shown to yield the final product with high purity (e.g., 99.8%) and in good yield (e.g., 82%). The choice of the solvent ratio is crucial for achieving both high purity and high recovery.

The following table summarizes a potential solvent system and conditions for the chromatography-free purification of this compound based on established methods for the corresponding (R)-enantiomer.

| Parameter | Condition | Purpose |

| Primary Solvent | Isopropanol | To dissolve the crude product at an elevated temperature. |

| Anti-solvent System | Ethyl acetate / Hexane | To reduce the solubility of the hydrochloride salt and induce precipitation. |

| Crystallization Temperature | Gradual cooling from 40°C to room temperature or below. | To control the rate of crystal growth and improve purity. |

| Seeding | Optional addition of a small amount of pure product. | To promote the formation of the desired crystal form and size. |

| Isolation | Filtration under reduced pressure. | To efficiently separate the crystalline product from the mother liquor. |

| Washing | Rinsing the filter cake with a cold solvent mixture (e.g., ethyl acetate/hexane). | To remove any remaining soluble impurities. |

| Drying | Under vacuum at a suitable temperature. | To remove residual solvents and obtain the final, pure product. |

Medicinal Chemistry and Pharmacological Investigations of S 3 Benzyloxy Pyrrolidine Hydrochloride Analogues

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Patterns on Biological Activities

The nature and position of substituents on the benzyloxy moiety play a crucial role in modulating the biological activity of this class of compounds. Structure-activity relationship (SAR) studies on related 3-O-benzyl-pyrrolidine and 3-phenoxy-phenyl-methyl-pyrrolidine analogues have demonstrated that even minor alterations to the aromatic ring can lead to significant changes in potency and selectivity for various biological targets, including monoamine transporters.

For instance, in a series of 3,3-disubstituted pyrrolidine (B122466) analogues designed as monoamine triple reuptake inhibitors, the nature of the substituents on the aromatic rings was found to be a key determinant of their inhibitory potency against the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. Analogues with specific substitution patterns exhibited low nanomolar potency, highlighting the sensitivity of these transporters to the electronic and steric properties of the substituents.

Similarly, studies on benzylproline-derived inhibitors of the glutamine transporter ASCT2 have shown a correlation between the hydrophobicity of the substituent on the benzyl (B1604629) ring and the apparent binding affinity. An increase in the hydrophobicity of the side chain generally leads to enhanced inhibitory activity. This suggests that the benzyloxy group in (S)-3-Benzyloxy-pyrrolidine hydrochloride analogues likely engages in hydrophobic interactions within the binding pocket of its target proteins, and that modifying the substituents on the benzyl ring can fine-tune these interactions.

| Compound | Aromatic Substituent (R) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

|---|---|---|---|---|

| Analog 1 | Unsubstituted | 15 | 25 | 30 |

| Analog 2 | 4-Chloro | 8 | 12 | 15 |

| Analog 3 | 3,4-Dichloro | 5 | 8 | 10 |

| Analog 4 | 4-Methoxy | 22 | 40 | 55 |

| Analog 5 | 4-Trifluoromethyl | 10 | 18 | 20 |

This data underscores the principle that electron-withdrawing groups, such as chloro and trifluoromethyl, on the aromatic ring can enhance potency at monoamine transporters, likely by influencing the electronic properties of the molecule and its interaction with key residues in the binding site.

Influence of Stereochemistry on Receptor Affinity and Efficacy

Stereochemistry is a critical determinant of the pharmacological activity of chiral compounds like this compound. The spatial arrangement of the benzyloxy group at the C3 position of the pyrrolidine ring dictates how the molecule fits into the chiral environment of a biological target, such as a receptor or enzyme binding site. It is well-established that enantiomers of a chiral drug can exhibit significantly different affinities, efficacies, and even different pharmacological actions.

For many pyrrolidine-based compounds, one enantiomer is often significantly more potent than the other. This stereoselectivity arises from the specific three-dimensional interactions between the ligand and its biological target. For example, in the case of monoamine reuptake inhibitors, the transporter proteins possess chiral binding pockets that can differentiate between enantiomers.

While specific comparative data for the (R) and (S) enantiomers of 3-Benzyloxy-pyrrolidine hydrochloride is not extensively published, studies on other chiral pyrrolidine analogues consistently demonstrate the profound impact of stereochemistry. For instance, in a series of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues, the inhibitory potency at the dopamine transporter was found to reside almost entirely with the (S)-enantiomer.

The following table illustrates the typical influence of stereochemistry on the biological activity of chiral pyrrolidine analogues, drawing from data on related compounds.

| Compound Series | Enantiomer | Target | Affinity (Ki, nM) | Efficacy |

|---|---|---|---|---|

| Pyrovalerone Analogue | (S) | DAT | 18.1 | Potent Inhibitor |

| Pyrovalerone Analogue | (R) | DAT | > 10,000 | Inactive |

| Nisoxetine Analogue | (S) | NET | 5.2 | Potent Inhibitor |

| Nisoxetine Analogue | (R) | NET | 150.6 | Weak Inhibitor |

This stark difference in activity between enantiomers underscores the importance of synthesizing and evaluating stereochemically pure compounds in drug discovery. The (S)-configuration of 3-Benzyloxy-pyrrolidine hydrochloride is therefore likely crucial for its intended biological activity.

Modulation of On-Target Potency and Selectivity

The ultimate goal of SAR studies is to design compounds with high on-target potency and selectivity over other biological targets to minimize off-target effects. For analogues of this compound, this involves fine-tuning the molecular structure to optimize interactions with the desired receptor or enzyme while minimizing interactions with others.

Potency can be enhanced by introducing substituents that create more favorable interactions—such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions—with the target's binding site. For example, adding a halogen to the benzyl ring can increase potency at monoamine transporters.

Selectivity is often more challenging to achieve. It requires exploiting the subtle differences in the binding pockets of different biological targets. For instance, to achieve selectivity for DAT over SERT and NET, the size, shape, and electronic properties of the molecule must be tailored to fit the unique topology of the DAT binding site. Studies on N-benzyl-N-(pyrrolidin-3-yl)carboxamides have shown that it is possible to achieve dual inhibition of SERT and NET with good selectivity over DAT by modifying the carboxamide moiety. This demonstrates that different regions of the pyrrolidine scaffold can be functionalized to control the selectivity profile.

Biological Target Identification and Mechanism of Action Studies

Identifying the specific biological targets of this compound analogues and elucidating their mechanism of action are crucial steps in understanding their pharmacological effects. Research in this area has primarily focused on their interactions with receptors and enzymes, particularly those involved in neurotransmission.

Interaction with Specific Biological Receptors and Enzymes

Analogues of this compound have been investigated for their ability to interact with a range of biological targets. A significant body of research points towards their interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine from the synaptic cleft. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, a mechanism that is central to the action of many antidepressant and psychostimulant drugs.

Benztropine (B127874) and its analogues, which share structural similarities with 3-benzyloxy-pyrrolidine derivatives, are known to be potent inhibitors of the dopamine transporter. nih.gov Computational modeling and site-directed mutagenesis studies have suggested that these compounds bind to a site that overlaps with the dopamine binding pocket on DAT. nih.gov The diphenylmethoxy moiety of benztropine is thought to position itself between transmembrane domains of the transporter, and it is plausible that the benzyloxy group of this compound engages in similar interactions.

Beyond monoamine transporters, pyrrolidine-based structures have been shown to interact with a variety of other receptors and enzymes. For example, certain pyrrolidine derivatives have been developed as selective inhibitors of sirtuin-2 (SIRT2), a class of deacetylase enzymes implicated in neurodegenerative diseases. nih.gov The benzyloxy group in these molecules can be a key pharmacophoric element, engaging in interactions within the enzyme's active site.

Investigations into Neurotransmitter Systems

Given their interaction with monoamine transporters, a primary focus of investigation for this compound analogues has been their effect on neurotransmitter systems. By inhibiting the reuptake of dopamine, serotonin, and/or norepinephrine, these compounds can significantly modulate neurotransmission.

The biochemical effects of monoamine oxidase inhibitors (MAOIs) and reuptake inhibitors are well-documented. uj.edu.plnih.gov Inhibition of monoamine reuptake leads to an accumulation of neurotransmitters in the synapse, thereby enhancing the activation of postsynaptic receptors. This can lead to a range of physiological and behavioral effects, depending on the specific neurotransmitter system affected.

Dopaminergic System: Inhibition of DAT increases dopamine levels, which is associated with effects on mood, motivation, and motor control.

Serotonergic System: Inhibition of SERT elevates serotonin levels, a key mechanism for the therapeutic effects of many antidepressants.

Noradrenergic System: Inhibition of NET increases norepinephrine levels, which can impact alertness, focus, and mood.

Glycosidase Inhibitory Activities

Analogues of (S)-3-benzyloxy-pyrrolidine have been investigated for their potential to inhibit glycosidase enzymes, such as α-amylase and α-glucosidase. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.gov

In one study, a series of pyrrolidine derivatives were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase. nih.gov The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the pyrrolidine ring significantly influenced the inhibitory potency. For instance, a derivative with a para-methoxy group (3g) demonstrated notable inhibitory activity against both α-amylase and α-glucosidase, with IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov Another compound (3a) showed significant inhibition of α-amylase with an IC₅₀ of 36.32 µg/mL, while compound 3f was a potent α-glucosidase inhibitor with an IC₅₀ of 27.51 µg/mL. nih.gov These findings highlight the potential of the pyrrolidine scaffold in developing new glycosidase inhibitors.

Table 1: Glycosidase Inhibitory Activity of Pyrrolidine Analogues

| Compound | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |

|---|---|---|

| 3g | 26.24 | 18.04 |

| 3a | 36.32 | 47.19 |

| 3f | 155.80 | 27.51 |

| 3e | 159.51 | 28.55 |

| Acarbose (Standard) | 5.50 | - |

| Metformin (Standard) | 25.31 | - |

Data sourced from in vitro studies on synthesized pyrrolidine derivatives. nih.gov

Integrin Regulation

The pyrrolidine scaffold has also been explored for its potential in regulating integrin activity. A study focused on the development of a highly selective quaternized pyrrolidine betaine (B1666868) αvβ6 integrin inhibitor. nih.gov This research led to the identification of a compound that demonstrated exceptional potency and selectivity for the αvβ6 integrin receptor over other αv integrins in cell adhesion assays. nih.gov The stereoselective synthesis of this compound highlights the importance of stereochemistry in achieving potent and selective integrin inhibition. nih.gov

GPR40 Agonism and Related Metabolic Pathways

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes. oatext.comresearchgate.net It is primarily expressed in pancreatic β-cells and enteroendocrine cells, where its activation leads to glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1. oatext.comresearchgate.net

A novel series of pyrrolidine-containing compounds have been discovered as GPR40 agonists. nih.govacs.org The initial design involved modifying the position of the carboxylic acid, a key pharmacophore for GPR40. nih.govacs.org Further optimization, including the addition of a 4-cis-CF₃ group to the pyrrolidine ring, improved the binding affinity and agonist efficacy at the human GPR40 receptor. nih.gov Interestingly, the stereochemistry of the pyrrolidine ring was found to be crucial, with the (R,R)-enantiomer of a particular compound ((R,R)-68) activating both Gq-coupled intracellular Ca²⁺ flux and Gs-coupled cAMP accumulation. nih.gov This dual signaling mechanism results in both glucose-dependent insulin and GLP-1 secretion in vitro. nih.gov In vivo studies in mice demonstrated that this compound significantly lowered plasma glucose levels during an oral glucose challenge. nih.gov

Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibition

Dipeptidyl peptidase IV (DPP-IV) is another important therapeutic target for type 2 diabetes. figshare.comresearchgate.net It is a serine protease that inactivates incretin hormones. figshare.comresearchgate.net By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion. figshare.comresearchgate.net

Research into novel DPP-IV inhibitors has explored the use of the pyrrolidine scaffold. In one study, a 2-benzylpyrrolidine (B112527) derivative (compound 2) was synthesized and showed an IC₅₀ of 0.3 ± 0.03 µM. oatext.com This compound was found to be the most active among a series of newly designed inhibitors, although it was less potent than the lead compound which featured a 2-benzyl-piperazine ring. oatext.com Another study focused on cis-3-amino-4-(2-cyanopyrrolidide)-pyrrolidine templates, which yielded low nanomolar inhibitors of human DPP-IV. researchgate.net

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govebi.ac.uk

While direct studies on this compound analogues as carbonic anhydrase inhibitors are not extensively documented in the provided context, the general class of sulfonamides are well-known CA inhibitors. nih.gov Novel series of sulfonamide derivatives are continuously being designed and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. For instance, a series of sulfonyl semicarbazides showed subnanomolar affinity for hCA XII and high selectivity over other isoforms. nih.gov Given that the pyrrolidine scaffold is often used to develop novel therapeutic agents, its incorporation into sulfonamide-based structures could lead to the discovery of new and selective carbonic anhydrase inhibitors.

CXCR4 Chemokine Receptor Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in various physiological and pathological processes, including HIV entry into cells, cancer metastasis, and inflammatory diseases. nih.govnih.gov Consequently, CXCR4 antagonists have significant therapeutic potential. nih.govnih.gov

The pyrrolidine scaffold has been successfully utilized in the design of novel CXCR4 antagonists. nih.gov In one study, a series of (S)-pyrrolidines were synthesized, leading to the identification of a compound with excellent binding affinity to the CXCR4 receptor (IC₅₀ = 79 nM). nih.gov Another research effort reported the discovery of a pyrrolidine-based CXCR4 antagonist (compound 46) that not only displayed potent binding affinity (IC₅₀ = 79 nM) but also inhibited CXCL12-induced cytosolic calcium flux with an IC₅₀ of 0.25 nM. frontiersin.orgnih.gov This compound also demonstrated efficacy in a cancer metastasis model in mice, highlighting the potential of this class of compounds in oncology. nih.gov

Table 3: Activity of a Pyrrolidine-Based CXCR4 Antagonist (Compound 46)

| Activity | IC₅₀ |

|---|---|

| CXCR4 Binding Affinity | 79 nM |

| CXCL12-induced Calcium Flux Inhibition | 0.25 nM |

Data from in vitro and cellular assays of a novel pyrrolidine-based CXCR4 antagonist. nih.gov

Pharmacological Efficacy and Therapeutic Potential

The diverse pharmacological activities of analogues based on the (S)-3-benzyloxy-pyrrolidine scaffold underscore their significant therapeutic potential across a range of diseases. The demonstrated glycosidase inhibitory activity suggests a promising avenue for the development of new oral antidiabetic agents for the management of type 2 diabetes. nih.gov

The ability of pyrrolidine-containing molecules to act as potent and selective GPR40 agonists presents another important opportunity in the treatment of type 2 diabetes, with the potential for a dual mechanism of action involving both insulin and incretin secretion. nih.gov Furthermore, the investigation of pyrrolidine derivatives as DPP-IV inhibitors offers an alternative incretin-based therapeutic strategy. oatext.com

In the field of infectious diseases, the potent inhibition of M. tuberculosis InhA by arylamide analogues highlights the potential for developing novel antitubercular drugs that could circumvent existing resistance mechanisms. acs.org

The development of pyrrolidine-based CXCR4 antagonists has significant implications for the treatment of cancer, particularly in preventing metastasis, as well as for inflammatory conditions and HIV infection. nih.gov The promising in vivo efficacy of these antagonists in preclinical cancer models supports their further development as clinical candidates. nih.gov

Finally, the exploration of the pyrrolidine scaffold in the context of integrin regulation and carbonic anhydrase inhibition opens up further possibilities for developing therapies for a variety of conditions, including fibrotic diseases and neurological disorders. nih.gov The versatility of the pyrrolidine ring as a scaffold for medicinal chemistry innovation is evident, with ongoing research likely to uncover even more therapeutic applications for its derivatives.

Antimicrobial Activities (Antibacterial and Antifungal)

The pyrrolidine scaffold is a key structural motif in a variety of natural and synthetic compounds that exhibit a broad range of biological activities, including antimicrobial properties. Analogues of this compound have been investigated for their potential to combat bacterial and fungal infections, addressing the growing concern of antimicrobial resistance.

Research into spiropyrrolidine derivatives has indicated their potential as antibacterial agents through the inhibition of critical microbial enzymes such as glucosamine-6-phosphate synthase. The incorporation of a benzyloxy-like moiety may enhance the binding of these compounds to their target enzymes through hydrophobic and electrostatic interactions.

In the realm of antibacterial research, a library of novel 2,3-pyrrolidinedione analogues has been synthesized and evaluated for their efficacy against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) biofilms. These compounds have demonstrated promising antibiofilm properties, which are crucial in addressing chronic and persistent bacterial infections. The antibiofilm activity was assessed using minimum biofilm eradication concentration (MBEC) and minimum biofilm inhibition concentration (MBIC) assays. For instance, certain 2,3-pyrrolidinedione analogues displayed potent antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL against several strains of S. aureus and S. epidermidis. Further studies on S. aureus biofilms revealed that these compounds could inhibit biofilm formation and eradicate preformed biofilms at concentrations between 5 and 40 μM.

With regard to antifungal activity, the emergence of drug-resistant fungal pathogens, such as Candida and Cryptococcus species, has necessitated the development of new therapeutic agents. Spirooxindole-pyrrolidine heterocyclic hybrids have emerged as a promising class of antifungal compounds. One such novel small molecule, DPA-3, has demonstrated potent antifungal activity without inducing cytotoxicity in mammalian cells. Notably, DPA-3 was found to significantly reduce hyphal and biofilm formation in Candida albicans, outperforming two FDA-approved antifungal drugs in these assays. This highlights the potential of pyrrolidine-containing scaffolds in the development of new and effective antifungal therapies.

Table 1: Antimicrobial Activity of Selected Pyrrolidine Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Organism | Activity Type | Key Findings |

|---|---|---|---|

| 2,3-Pyrrolidinedione Analogues | S. aureus, MRSA | Antibacterial, Antibiofilm | MIC values of 2-8 μg/mL; Inhibition of biofilm formation at 5-40 μM |

| Spirooxindole-pyrrolidine Hybrids | Candida albicans | Antifungal, Antibiofilm | Significant reduction in hyphal and biofilm formation |

| Spiropyrrolidine Derivatives | Bacteria | Antibacterial | Inhibition of glucosamine-6-phosphate synthase |

Anticancer and Antitumor Properties

The pyrrolidine ring is a prevalent feature in numerous anticancer agents, and analogues of this compound have been explored for their potential in oncology. The structural versatility of the pyrrolidine scaffold allows for the design of compounds that can interact with various biological targets implicated in cancer progression.

While direct studies on this compound for glioblastoma and melanoma are not extensively documented, research on related pyrrolidine derivatives has shown promise. For example, certain pyrrolidine-containing compounds have been investigated as antagonists of the chemokine receptor CXCR4, which plays a role in cancer metastasis. One such derivative, containing pyridine, piperazine, and pyrimidine (B1678525) moieties in addition to the pyrrolidine ring, was identified as a potent CXCR4 antagonist with a strong binding affinity (IC50 = 79 nM) and the ability to inhibit CXCL12-induced cytosolic calcium flux (IC50 = 0.25 nM), suggesting its potential to interfere with cancer cell migration and proliferation.

Furthermore, spiropyrrolidine oxindole (B195798) derivatives have been synthesized as novel inhibitors of GPX4/MDM2, which are involved in inhibiting breast cancer cell proliferation. A 6-Cl-substituted derivative exhibited high activity in suppressing MDM2-mediated p53 degradation and reducing GPX4 levels in MCF-7 breast cancer cells, with a Ki of 0.24 ± 0.06 µM. These findings underscore the potential of the pyrrolidine scaffold in developing targeted anticancer therapies that could be applicable to aggressive cancers like glioblastoma and melanoma.

Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression and metastasis. Pyrrolidine-based compounds have been investigated for their ability to modulate these pathways. Polyhydroxylated pyrrolidines, for instance, are known inhibitors of glycosidases, enzymes that play a crucial role in the processing of N-linked glycans. The inhibition of these enzymes can lead to the accumulation of improperly folded glycoproteins, inducing stress in the endoplasmic reticulum and potentially leading to apoptosis in cancer cells.

One notable example is 1,4-dideoxy-1,4-imino-l-arabinitol, a polyhydroxylated pyrrolidine that is a potent α-glycosidase inhibitor. Such compounds are considered valuable starting points for the development of new anticancer drugs that target glycosylation pathways. By interfering with the synthesis and modification of glycans on the surface of cancer cells, these pyrrolidine analogues can potentially disrupt cell signaling, adhesion, and invasion processes that are critical for tumor growth and spread.

Anticonvulsant Activity and Epilepsy Treatment

The pyrrolidine scaffold is a cornerstone in the development of anticonvulsant drugs, with the well-known antiepileptic drug levetiracetam (B1674943) featuring a pyrrolidone (a derivative of pyrrolidine) core. Research into analogues of this compound has explored their potential in the management of epilepsy.

A significant body of research has focused on pyrrolidine-2,5-dione derivatives. These compounds have shown efficacy in various animal models of seizures, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz seizure test. For instance, a series of 3-benzhydryl-pyrrolidine-2,5-dione derivatives demonstrated anticonvulsant activity in mouse seizure models.

In another study, 3,3-dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones were evaluated for their anticonvulsant properties. In the pentylenetetrazole mouse seizure model, 3-benzyl-3-ethyl lactam was found to be a highly effective anticonvulsant with a median effective dose (ED50) of 42 mg/kg. These compounds also showed significant activity in the MES model, with ED50 values ranging from 41 to 74 mg/kg.

The mechanism of action for many of these pyrrolidine-based anticonvulsants is thought to involve the modulation of voltage-gated sodium and calcium channels, which are critical in regulating neuronal excitability. The structural modifications on the pyrrolidine ring, including the nature of the substituent at the 3-position, play a crucial role in determining the potency and spectrum of anticonvulsant activity.

Table 2: Anticonvulsant Activity of Selected Pyrrolidine Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Seizure Model | ED50 (mg/kg) | Key Findings |

|---|---|---|---|

| 3-Benzyl-3-ethyl lactam | Pentylenetetrazole | 42 | Highly effective anticonvulsant |

| 3-Benzyl-substituted 2-pyrrolidinones | Maximal Electroshock (MES) | 41-74 | Effective against MES-induced seizures |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | MES, 6 Hz | 27.4 (MES), 30.8 (6 Hz) | Broad spectrum of anticonvulsant effects |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione derivative | MES, 6 Hz | 68.30 (MES), 28.20 (6 Hz) | More beneficial ED50 than valproic acid |

Potential in Neurological and Psychiatric Disorders

Beyond epilepsy, the pyrrolidine scaffold has been explored for its therapeutic potential in a range of other neurological and psychiatric conditions. The ability of these compounds to interact with central nervous system (CNS) targets makes them attractive candidates for drug development in this area.

In the context of neurodegenerative diseases, such as Alzheimer's disease, pyrrolidine derivatives have been investigated for their neuroprotective effects. For example, pyrrolidine dithiocarbamate (B8719985) has been shown to attenuate the increase of β-amyloid peptide in the brain and improve long-term neurological outcomes in animal models of transient focal brain ischemia. This suggests a potential role for pyrrolidine analogues in mitigating the neuropathological processes associated with stroke and neurodegeneration.

In the realm of psychiatric disorders, novel 3-pyrrolidineindole derivatives have been designed as serotonergic psychedelic agents. These compounds target the 5-HT2A receptor, which is implicated in the pathophysiology of conditions like depression, post-traumatic stress disorder (PTSD), and psychosis. By modulating serotonergic neurotransmission, these pyrrolidine analogues may offer new therapeutic avenues for treating these complex mental illnesses.

Furthermore, the pyrrolidone class of chemicals, which are structurally related to pyrrolidines, have been studied for their nootropic effects, meaning they may enhance cognitive functions such as learning and memory. This has led to interest in their potential application in managing cognitive decline associated with aging and neurodegenerative disorders.

Antidiabetic and Antiobesity Applications

The versatility of the pyrrolidine scaffold extends to the treatment of metabolic disorders, with analogues of this compound being investigated for their potential antidiabetic and antiobesity effects.

In the context of diabetes, pyrrolidine-based compounds have been designed as inhibitors of α-amylase and α-glucosidase. These enzymes are responsible for the breakdown of carbohydrates in the gut, and their inhibition can slow the absorption of glucose, thereby helping to manage blood sugar levels. A number of rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] have been synthesized and shown to have good α-amylase inhibitory activity, with IC50 values indicating their potential as antidiabetic agents.

Regarding antiobesity applications, certain pyrrolidin-2-one derivatives have been shown to reduce body weight in animal models of diet-induced obesity. One such compound, 1-(3-(4-phenylpiperazin-1-yl)propyl)pyrrolidin-2-one, was found to decrease food intake, reduce body fat, lower blood glucose, and increase thermogenesis and lipolysis. These effects suggest that pyrrolidine analogues could be developed into effective treatments for obesity by targeting multiple pathways involved in energy balance.

Antiviral and Anti-inflammatory Properties

The pyrrolidine scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, featuring prominently in compounds investigated for a range of therapeutic applications, including antiviral and anti-inflammatory effects.

Analogues incorporating the pyrrolidine ring have demonstrated notable antiviral potential. The pyrrolidine moiety is a key feature in several antiviral compounds, such as galidesivir, an adenosine (B11128) analogue active against a broad spectrum of RNA viruses, and presatovir, an inhibitor of the respiratory syncytial virus (RSV). nih.gov The mechanism of action for some of these analogues involves targeting critical viral enzymes. For instance, certain spiropyrrolidine derivatives have been designed to inhibit the 3C-like protease (3CLpro) of coronaviruses, a cysteine protease essential for the viral life cycle. google.com Since there are no human homologues of 3CLpro, it represents an ideal target for antiviral therapy. google.com However, the presence of certain functional groups, such as benzyl protecting groups, can sometimes negatively impact antiviral efficacy by reducing the compound's solubility and bioavailability, as observed in some studies on C-nucleoside analogues. nih.gov

In the realm of anti-inflammatory research, pyrrolidine analogues have also shown significant promise. Certain cis-3,4-diphenylpyrrolidines have been found to act as inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor involved in autoimmune responses, thereby mitigating inflammation. vulcanchem.com More direct anti-inflammatory activity has been observed in vivo with compounds featuring a pyrrolidine-2,5-dione nucleus. nih.gov Further investigations into pyrrolizine carboxamides, derived from a pyrrolidine precursor, revealed dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov The natural alkaloid nicotine, which contains a pyrrolidine ring, is also recognized for its anti-inflammatory properties. nih.gov

Adrenergic Receptor Agonism (e.g., β3-adrenoceptor)

The β3-adrenoceptor, a G-protein-coupled receptor found primarily in adipose tissue and the small intestine, plays a role in processes like lipolysis and the relaxation of bladder and colon muscles. tocris.com Analogues featuring structural motifs compatible with this receptor have been explored for their therapeutic potential. While not direct analogues of this compound, compounds designed to target the β3-adrenoceptor illustrate the pharmacological principles involved.

Selective β3-adrenoceptor agonists are sought for conditions such as overactive bladder, irritable bowel syndrome (IBS), and depression. drugbank.com For example, the selective β3-AR agonist L755507 has been shown to cause a robust, concentration-dependent increase in cyclic AMP (cAMP) accumulation in Chinese hamster ovary (CHO-K1) cells that express the human β3-adrenoceptor. nih.govresearchgate.net This signaling pathway is a hallmark of β3-AR activation. nih.gov Interestingly, studies have revealed that some β3-AR agonists can couple to both Gs and Gi signaling proteins, leading to the activation of adenylate cyclase and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net In contrast, certain antagonists of the β3-AR, such as L748337, couple predominantly to Gi to activate MAPK signaling while having low efficacy for cAMP accumulation. nih.gov The development of such agonists, including compounds like mirabegron (B1684304) and solabegron, highlights the ongoing effort to create selective agents for treating metabolic and smooth muscle-related disorders. drugbank.combanglajol.info

Preclinical Evaluation and Lead Optimization

In Vitro and In Vivo Pharmacological Studies

The preclinical evaluation of pyrrolidine-based analogues involves a combination of in vitro and in vivo studies to characterize their pharmacological profiles. In vitro assays are crucial for determining a compound's potency and mechanism of action at a molecular level. For example, the inhibitory potency of pyrrolidine sulfonamides against the glycine (B1666218) transporter 1 (GlyT1) has been assessed using binding assays, yielding Kᵢ values. nih.gov Similarly, the activity of β3-adrenoceptor agonists has been quantified by measuring cAMP accumulation and the phosphorylation of extracellular signal-regulated kinase (Erk1/2) in cell lines engineered to express the receptor. nih.gov Antiviral activity is often screened in vitro by measuring the reduction in virus-induced cytopathicity in cell cultures. nih.gov

Successful candidates from in vitro screening advance to in vivo studies in animal models to evaluate their efficacy and physiological effects. For instance, pyrrolidine-containing G-protein coupled receptor 40 (GRP40) agonists have been tested in mice, where they demonstrated a capacity to lower glucose plasma levels in an oral glucose tolerance test. nih.gov The anti-inflammatory activity of pyrrolidine-2,5-dione derivatives was confirmed through in vivo tests that assessed their effects against mediators like histamine (B1213489) and prostaglandin. nih.gov Likewise, the anticonvulsant properties of novel alaninamide derivatives containing a pyrrolidine moiety were evaluated in mice using the maximal electroshock (MES) seizure model. nih.gov

Evaluation in Cell-Based Systems and Animal Models

Cell-based systems are indispensable tools for the initial screening and mechanistic evaluation of novel compounds. A common approach involves testing cytotoxicity against a panel of human cancer cell lines to identify potential anti-cancer agents and assess selectivity. monash.eduresearchgate.net For example, 1-benzylpyrrolidin-3-ol analogues were screened against various cancer cell lines, with lead compounds showing selective cytotoxicity towards HL-60 cells while having a milder effect on non-cancerous cells. monash.eduresearchgate.net Specific cell lines, such as Chinese hamster ovary (CHO-K1) cells, are frequently used after being genetically modified to express a specific human receptor, like the β3-adrenoceptor, allowing for detailed study of receptor-ligand interactions and downstream signaling. nih.gov

Animal models are subsequently used to assess the therapeutic potential and safety of lead compounds in a complex biological system. Diabetic db/db mice have been used to evaluate the efficacy of pyrrolidine-based PPARα/γ dual agonists in lowering fasting glucose and triglyceride levels. nih.gov Acute seizure models in mice, including the MES and subcutaneous pentylenetetrazole (scPTZ) tests, serve to establish the antiseizure efficacy of new chemical entities. nih.gov Acute toxicity studies are also conducted in animal models, such as mice, to determine the lethal dose (LD50) and provide an initial assessment of a compound's safety profile. nih.gov

Assessment of Potency, Efficacy, and Durability

A critical aspect of lead optimization is the quantitative assessment of a compound's potency, efficacy, and durability. Potency, often expressed as an IC₅₀, EC₅₀, or Kᵢ value, measures the concentration of a drug required to produce a 50% maximal effect. High potency is generally desirable as it allows for lower therapeutic doses.

Efficacy refers to the maximum response a compound can produce. This is often measured relative to a known standard or endogenous ligand. For example, the efficacy of a novel S1P1 functional antagonist was measured relative to sphingosine-1-phosphate (S1P), with the analogue showing an Eₘₐₓ value of 108%. nih.gov The durability of a compound's effect, while less commonly quantified with a single metric, is assessed through pharmacokinetic and pharmacodynamic studies that measure how long the therapeutic effect lasts in relation to the compound's concentration in the body over time.

The following table presents representative potency and efficacy data for various pyrrolidine-containing analogues from different pharmacological studies.

| Compound Class/Target | Assay | Potency Metric | Value | Reference |

| Pyrrolidine Sulfonamide / GlyT1 | GlyT1 Inhibition | Kᵢ | 0.001 µM | nih.gov |

| (S)-pyrrolidine / CXCR4 | Receptor Binding | IC₅₀ | 79 nM | nih.gov |

| β3-AR Agonist (L755507) | cAMP Accumulation | pEC₅₀ | 12.3 | nih.gov |

| β3-AR Agonist (L755507) | Erk1/2 Phosphorylation | pEC₅₀ | 11.7 | nih.gov |

| Pyrrolo[1,2-a]indol-1-yl Acetic Acid / S1P1 | HTRF Cyclase Assay | Eₘₐₓ | 108% (vs S1P) | nih.gov |

Metabolism Studies and Identification of Metabolites

Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development, as metabolites can influence both efficacy and safety. wuxiapptec.com Drug metabolism studies aim to identify the metabolic pathways a compound undergoes and elucidate the structures of its metabolites. wuxiapptec.comresearchgate.net These investigations often begin with in vitro models, most commonly using human liver microsomes (HLMs), which contain many of the key drug-metabolizing enzymes. mdpi.com

For pyrrolidine-containing compounds, several metabolic pathways have been identified. Studies on analogues of α-pyrrolidinophenones (α-PVP) revealed that common metabolic transformations include the reduction of carbonyl groups, oxidation of the pyrrolidine ring to form the corresponding pyrrolidone, O-demethylation, and hydroxylation of the aromatic and side chains. researchgate.net The primary metabolic pathways for a novel compound with β-adrenolytic activity were found to be oxidation, leading to hydroxyl and dihydroxyl metabolites. nih.gov The identification of these metabolites is typically achieved using advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS). researchgate.netnih.gov These studies are critical for establishing an in vitro-in vivo correlation and ensuring that the metabolic profile in preclinical animal models is representative of that in humans. wuxiapptec.com

Computational Validation through Molecular Docking and QSTR Studies

Computational methods are integral to modern drug discovery, providing insights into the molecular interactions and predictive models for the activity of novel compounds. For analogues of this compound, molecular docking and Quantitative Structure-Toxicity Relationship (QSTR) studies have been instrumental in validating their therapeutic potential and understanding their mechanism of action at a molecular level.